molecular formula C16H23F2NO2 B6196299 tert-butyl N-{2-ethynyl-7,7-difluorospiro[3.5]nonan-2-yl}carbamate CAS No. 2680530-64-5

tert-butyl N-{2-ethynyl-7,7-difluorospiro[3.5]nonan-2-yl}carbamate

Cat. No.: B6196299
CAS No.: 2680530-64-5
M. Wt: 299.4
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Description

Tert-butyl N-{2-ethynyl-7,7-difluorospiro[3.5]nonan-2-yl}carbamate: is a complex organic compound characterized by its unique structure, which includes a spirocyclic framework and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{2-ethynyl-7,7-difluorospiro[3.5]nonan-2-yl}carbamate typically involves multiple steps, starting with the construction of the spirocyclic core One common approach is to begin with a suitable precursor, such as a difluorinated spiro compound, and then introduce the ethynyl group through a Sonogashira coupling reaction

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the synthetic routes mentioned above. This would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, purification techniques such as recrystallization or chromatography might be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-{2-ethynyl-7,7-difluorospiro[3.5]nonan-2-yl}carbamate: can undergo various chemical reactions, including:

  • Oxidation: : The ethynyl group can be oxidized to form an aldehyde or carboxylic acid.

  • Reduction: : The compound can be reduced to remove the ethynyl group, resulting in a different spirocyclic structure.

  • Substitution: : The difluorinated spirocyclic core can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Reagents like ozone (O3) or potassium permanganate (KMnO4) can be used under controlled conditions.

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often with the aid of a base.

Major Products Formed

  • Oxidation: : Aldehydes, carboxylic acids, or ketones.

  • Reduction: : Hydrogenated spirocyclic compounds.

  • Substitution: : Substituted spirocyclic compounds with various functional groups.

Scientific Research Applications

Tert-butyl N-{2-ethynyl-7,7-difluorospiro[3.5]nonan-2-yl}carbamate: has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.

  • Biology: : The compound may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.

  • Industry: : Use in the development of advanced materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which tert-butyl N-{2-ethynyl-7,7-difluorospiro[3.5]nonan-2-yl}carbamate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Tert-butyl N-{2-ethynyl-7,7-difluorospiro[3.5]nonan-2-yl}carbamate: can be compared to other similar compounds, such as:

  • Tert-butyl N-{2-ethynylspiro[3.5]nonan-2-yl}carbamate: : Similar structure but without the difluorination.

  • Tert-butyl N-{2-ethynyl-7-oxaspiro[3.5]nonan-2-yl}carbamate: : Contains an oxygen atom in the spirocyclic ring instead of fluorine.

This compound is unique in its difluorination, which can impart distinct chemical and physical properties.

Properties

CAS No.

2680530-64-5

Molecular Formula

C16H23F2NO2

Molecular Weight

299.4

Purity

95

Origin of Product

United States

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